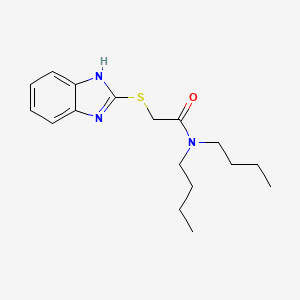
5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one, also known as MTT, is a yellow-colored compound that is widely used in scientific research. This compound has gained significant attention in recent years due to its unique properties, including its ability to act as a mitochondrial respiratory chain inhibitor, and its potential applications in various fields of research.
Mecanismo De Acción
5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one works by inhibiting the mitochondrial respiratory chain, specifically the activity of complex I. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and it has also been shown to have anti-inflammatory properties. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its ability to provide a simple and reliable method for measuring cell viability and proliferation. However, it is important to note that this compound can also have non-specific effects on cell metabolism, which can complicate data interpretation. Additionally, this compound is not suitable for use in certain types of cells, such as those that do not have active mitochondria.
Direcciones Futuras
There are numerous potential future directions for research involving 5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new methods for using this compound as a diagnostic tool for various diseases, such as cancer and neurodegenerative disorders. Additionally, there is ongoing research into the use of this compound as a potential therapeutic agent for these diseases. Finally, there is also interest in exploring the potential use of this compound in other areas of research, such as drug discovery and toxicology.
Aplicaciones Científicas De Investigación
5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has numerous applications in scientific research. It is commonly used as a mitochondrial respiratory chain inhibitor, which makes it useful in studying the mechanisms of oxidative stress and cell death. This compound is also used as a colorimetric assay reagent for the detection of cell viability and proliferation in various cell-based assays.
Propiedades
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS2/c1-11(2)18-15(19)14(21-16(18)20)10-12-6-8-13(9-7-12)17(3,4)5/h6-11H,1-5H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEMRAKXUVZBQL-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)C(C)(C)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4838387.png)
![heptyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4838395.png)
![3-chloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4838401.png)

amine dihydrochloride](/img/structure/B4838418.png)
![ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4838423.png)
![3-chloro-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4838439.png)

![N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4838453.png)

![N-(3,5-dimethylphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4838479.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B4838483.png)
![3-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-benzothiophene-2-carboxamide](/img/structure/B4838488.png)
